4-(Benzyloxy)-2-methylidenebutan-1-OL

Total synthesis Conjugate addition Marine natural product

4-(Benzyloxy)-2-methylidenebutan-1-OL (CAS 113522-74-0) is a C12H16O2 primary alcohol functionalized with a benzyl-protected 4-hydroxy group and an exocyclic methylidene substituent at C2. This structural motif places it within the class of bifunctional alkenol building blocks, combining a removable protecting group with a reactive terminal alkene, a combination that has been exploited in the total synthesis of structurally complex marine natural products.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 113522-74-0
Cat. No. B14292752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-methylidenebutan-1-OL
CAS113522-74-0
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESC=C(CCOCC1=CC=CC=C1)CO
InChIInChI=1S/C12H16O2/c1-11(9-13)7-8-14-10-12-5-3-2-4-6-12/h2-6,13H,1,7-10H2
InChIKeyWJRFMEFSYATRFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-2-methylidenebutan-1-OL (CAS 113522-74-0): Chemical Class and Core Procurement-Relevant Characteristics


4-(Benzyloxy)-2-methylidenebutan-1-OL (CAS 113522-74-0) is a C12H16O2 primary alcohol functionalized with a benzyl-protected 4-hydroxy group and an exocyclic methylidene substituent at C2 . This structural motif places it within the class of bifunctional alkenol building blocks, combining a removable protecting group with a reactive terminal alkene, a combination that has been exploited in the total synthesis of structurally complex marine natural products .

Bifunctional alkenol: exocyclic methylidene for conjugate addition paired with a benzyl-protected alcohol handle

Supports orthogonal protecting group strategies in total synthesis of complex natural products

Reported use as a Michael acceptor in spirotricyclic core assembly (Mangicol A)

Why Simple Analogs Cannot Substitute for 4-(Benzyloxy)-2-methylidenebutan-1-OL in Research and Development Applications


Close structural analogs, such as saturated 4-(benzyloxy)-2-methylbutan-1-ol (CAS 66261-30-1) or the parent 2-methylidenebutan-1-ol (CAS 4435-54-5), lack the orthogonal reactivity pattern that makes the target compound valuable. The saturated analog eliminates the exocyclic methylidene group, removing the site required for conjugate addition or vinylogous transformations central to its documented synthetic utility . Conversely, the unsubstituted parent alcohol lacks the benzyl-protected hydroxyethyl handle, drastically reducing synthetic versatility and deprotection options. These structural differences mean that exchanging the target compound for a simpler analog would fundamentally alter or block the intended reaction pathway, making such substitutions non-viable in step-economic synthetic sequences where the precise juxtaposition of an electron-deficient alkene and a masked primary alcohol must be maintained .

Target Exocyclic methylidene enables 1,4-conjugate addition
Saturated analog Lacks electron-deficient alkene; cannot support key conjugate addition step
Target Benzyl-protected alcohol provides orthogonal deprotection handle
Unprotected diol analog Requires selective protection strategies; may limit step economy

Quantitative Evidence for the Differentiation of 4-(Benzyloxy)-2-methylidenebutan-1-OL


Conjugate Addition Reactivity for Tricyclic Core Assembly of Mangicol A

4-(Benzyloxy)-2-methylidenebutan-1-OL serves as a critical conjugate acceptor in the construction of the tricyclic core of mangicol A . Its exocyclic methylidene group enables a 1,4-addition with organocuprate reagents, a transformation that is not accessible using the saturated analog 4-(benzyloxy)-2-methylbutan-1-ol. While a direct head-to-head kinetic comparison was not reported in this study, the compatible chemical yield of the subsequent intermediate derived from this compound, within an 8-step sequence, was reported at 81% .

Conjugate Addition
Reported
Enables 1,4-addition to cyclopentenonecarboxylate; subsequent intermediate obtained in 81% yield
Supports Mangicol A tricyclic core assembly
Saturated analog is structurally incapable of this reaction
Total synthesis Conjugate addition Marine natural product

Oxidation Potential of the Primary Allylic Alcohol Moiety

The target compound contains a primary allylic alcohol that is susceptible to selective oxidation to the corresponding aldehyde, 4-(benzyloxy)-2-methylidenebutanal . This contrasts with the non-allylic, saturated analog, whose oxidation would require harsher conditions and yield a less synthetically versatile aldehyde. Although no quantitative kinetic data comparing the two were identified, the structural feature suggests a class-level advantage in oxidation selectivity [1].

Oxidation Potential
Class-level
Allylic alcohol susceptible to mild oxidation to α,β-unsaturated aldehyde
Supports aldehyde-based diversification pathways
No quantitative comparison available
Oxidation Allylic alcohol Synthetic intermediate

Orthogonal Deprotection Potential of the Benzyl Ether Moiety

The benzyl ether group in the target compound can be removed via catalytic hydrogenolysis (e.g., Pd/C, H₂) to unmask a primary alcohol without affecting the methylidene group . This is a well-established transformation. In contrast, an otherwise identical compound without the benzyl group (i.e., 2-methylidenebutane-1,4-diol) would lack this protection, complicating synthetic sequences where the terminal hydroxyl must remain masked. Although no direct comparative kinetics were located, the orthogonal stability of the benzyl ether towards many non-hydrogenolytic conditions is a class-level advantage .

Orthogonal Deprotection
Class-level
Benzyl ether cleavable by Pd/C hydrogenation without reducing the exocyclic alkene
Enables step-economic protecting group strategy
Standard hydrogenolysis conditions; class-level inference
Protecting group chemistry Hydrogenolysis Orthogonal synthesis

Optimal Application Scenarios for 4-(Benzyloxy)-2-methylidenebutan-1-OL Based on Quantitative Evidence


Total Synthesis of Spirotricyclic Marine Natural Products (Mangicol A and Analogs)

This compound is the definitive starting material for the conjugate addition approach to the mangicol A tricyclic core, as demonstrated by Paquette and co-workers . Its bifunctional reactivity, combining a Michael acceptor and a protected hydroxyethyl chain, is essential for constructing the spirocyclic architecture. No alternative commercially available compound replicates this reactivity pattern, making it the mandatory procurement choice for any research program targeting mangicol-class sesterterpenes .

Synthesis of Chiral γ-Alkylidenebutenolide Building Blocks

The exocyclic methylidene group can participate in stereoselective vinylogous reactions to form γ-alkylidenebutenolides, a privileged scaffold in medicinal chemistry . The benzyl-protected hydroxyl provides a handle for further functionalization, enabling the construction of focused libraries of butenolide derivatives for biological screening .

Protecting Group Strategy Development for 1,4-Diols in Complex Molecule Synthesis

The compound serves as a model substrate for developing orthogonal protection/deprotection sequences involving benzyl ethers and alkenes . Its use in total synthesis validates its stability under a range of reaction conditions (cuprate addition, oxidation, acid/base), making it a benchmark for evaluating new protective group methodologies .

Application
Selection Property
Validation Focus
Mangicol A total synthesis
Bifunctional reactivity (Michael acceptor + protected alcohol)
Conjugate addition to cyclopentenonecarboxylate
γ-Alkylidenebutenolide synthesis
Exocyclic methylidene for vinylogous reactions
Stereoselective butenolide formation
Protecting group strategy development
Benzyl ether orthogonal stability
Hydrogenolysis compatibility with alkene functionality
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